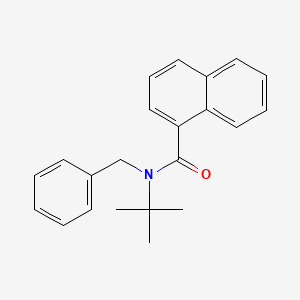
1-Naphthalenecarboxamide, N-(1,1-dimethylethyl)-N-(phenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Naphthalenecarboxamide, N-(1,1-dimethylethyl)-N-(phenylmethyl)- is an organic compound that belongs to the class of naphthalenecarboxamides These compounds are characterized by the presence of a naphthalene ring system attached to a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenecarboxamide, N-(1,1-dimethylethyl)-N-(phenylmethyl)- typically involves the following steps:
Formation of Naphthalenecarboxylic Acid: This can be achieved through the oxidation of naphthalene using oxidizing agents such as potassium permanganate or chromic acid.
Conversion to Naphthalenecarboxamide: The naphthalenecarboxylic acid is then converted to the corresponding carboxamide using reagents like thionyl chloride followed by ammonia or an amine.
Introduction of Substituents: The tert-butyl and benzyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
1-Naphthalenecarboxamide, N-(1,1-dimethylethyl)-N-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the naphthalene ring or the substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid, or hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: Alkyl halides, acyl halides, or other electrophiles/nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Industry: Used in the production of dyes, pigments, or other specialty chemicals.
作用机制
The mechanism of action of 1-Naphthalenecarboxamide, N-(1,1-dimethylethyl)-N-(phenylmethyl)- depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed studies and experimental data.
相似化合物的比较
Similar Compounds
Naphthalenecarboxamide: The parent compound without additional substituents.
Naphthalenecarboxamide, N-(1,1-dimethylethyl)-: Lacks the benzyl group.
Naphthalenecarboxamide, N-(phenylmethyl)-: Lacks the tert-butyl group.
属性
| 204444-33-7 | |
分子式 |
C22H23NO |
分子量 |
317.4 g/mol |
IUPAC 名称 |
N-benzyl-N-tert-butylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C22H23NO/c1-22(2,3)23(16-17-10-5-4-6-11-17)21(24)20-15-9-13-18-12-7-8-14-19(18)20/h4-15H,16H2,1-3H3 |
InChI 键 |
FFQRKENIRRWEOH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)N(CC1=CC=CC=C1)C(=O)C2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[1,1'-Biphenyl]-2,2'-diol, 4,4',5,5',6,6'-hexamethoxy-](/img/structure/B14267267.png)
![1,4-Bis[(4-methylphenoxy)methoxymethyl]benzene](/img/structure/B14267281.png)
![3-[(Triphenyl-lambda~5~-phosphanylidene)acetyl]-2H-1-benzopyran-2-one](/img/structure/B14267291.png)
